![molecular formula C13H8Cl2N2 B15388746 3-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B15388746.png)
3-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine
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Description
3-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C13H8Cl2N2 and its molecular weight is 263.12 g/mol. The purity is usually 95%.
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Biological Activity
3-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine is a compound belonging to the imidazopyridine family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR) based on diverse scientific literature.
The compound exhibits various biological activities, primarily through its interaction with specific molecular targets. Research indicates that imidazopyridine derivatives often act as inhibitors of key enzymes and receptors involved in disease processes.
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Antimycobacterial Activity :
- The compound has shown effectiveness against Mycobacterium tuberculosis and Mycobacterium smegmatis. Studies reveal that it can inhibit the electron transport chain in mycobacteria, demonstrating selective toxicity without affecting mitochondrial function in human cells. The IC50 values for related compounds indicate a promising range for therapeutic development .
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Cholinesterase Inhibition :
- Similar derivatives have displayed significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential use in treating neurodegenerative diseases like Alzheimer's. Compounds with similar structures have exhibited IC50 values ranging from 0.2 to 50.0 μM against AChE, indicating a strong correlation between structural modifications and enzyme inhibition efficacy .
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Anticancer Properties :
- The compound's derivatives have been evaluated for anticancer activity against various cancer cell lines, including HeLa and SMMC-7721. Certain modifications have led to enhanced potency, with some derivatives achieving IC50 values as low as 0.071 μM . The SAR studies suggest that electron-donating groups significantly enhance anticancer activity.
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely linked to its chemical structure. Key findings from SAR studies include:
- Substitution Effects :
- Functional Groups :
Case Studies
Several case studies highlight the compound's potential applications:
- Antitubercular Activity :
- Neuroprotective Effects :
Properties
Molecular Formula |
C13H8Cl2N2 |
---|---|
Molecular Weight |
263.12 g/mol |
IUPAC Name |
3-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H8Cl2N2/c14-10-6-4-9(5-7-10)12-13(15)17-8-2-1-3-11(17)16-12/h1-8H |
InChI Key |
LSWMDIMFMXXPSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)Cl)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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